rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
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Overview
Description
rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine: is a chiral compound with a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an amino alcohol and an appropriate dihaloalkane.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide.
Ethyl Group Addition: The ethyl group can be added through an alkylation reaction using an ethyl halide.
Methanamine Introduction: The methanamine group can be introduced through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkyl halides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-4-ethyl-3-phenylmorpholine
- (2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanol
- (2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]acetic acid
Uniqueness
rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
2307737-20-6 |
---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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